Dacomitinib Impurity SFAJ

Description

Significance of Impurity Research in Pharmaceutical Science

The investigation of pharmaceutical impurities is a cornerstone of modern pharmaceutical science. The presence of impurities can lead to several undesirable outcomes, including reduced potency of the drug, alteration of its physical and chemical properties, and in the worst-case scenario, the introduction of toxic effects. contractpharma.comqingmupharm.com Research into impurities helps in understanding the degradation pathways of a drug, leading to the development of more stable formulations and appropriate storage conditions. qingmupharm.com

Furthermore, a comprehensive impurity profile is a unique fingerprint of a specific manufacturing process. pharmainfo.in Any variation in this profile can indicate a change in the synthesis, which may have implications for the final product's quality and safety. Therefore, meticulous research to identify, characterize, and quantify impurities is essential for ensuring the consistency and safety of pharmaceutical products. pharmainfo.innih.gov

Regulatory Frameworks and Guidelines for Pharmaceutical Impurities

To ensure the safety and quality of medicines, regulatory authorities worldwide have established stringent frameworks for the control of impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in developing globally recognized guidelines. ich.org

Key ICH guidelines that address pharmaceutical impurities include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides direction on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.org It sets thresholds for reporting, identification, and qualification of impurities. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This document focuses on impurities that are degradation products of the API or reaction products of the API with excipients or the container closure system. pmda.go.jp

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline establishes permissible daily exposure limits for residual solvents in pharmaceutical products. intertek.comehpm.org

ICH Q3D(R1): Guideline for Elemental Impurities: This guideline provides a framework for the control of elemental impurities in new finished drug products.

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses impurities that have the potential to be mutagenic and carcinogenic. raps.org

These guidelines, adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are crucial for pharmaceutical manufacturers to ensure their products meet the required standards for safety and quality. europa.euyoutube.com

Classification of Pharmaceutical Impurities Relevant to Active Pharmaceutical Ingredients

Pharmaceutical impurities are broadly categorized into three main types based on their chemical nature and origin. contractpharma.comich.orggally.ch

| Impurity Classification | Description | Examples |

| Organic Impurities | These are process-related or drug-related substances that can arise during manufacturing or storage. moravek.commoravek.com They can be starting materials, by-products, intermediates, degradation products, reagents, ligands, or catalysts. ich.orggally.ch | Unreacted starting materials, by-products from side reactions, degradation products due to exposure to light or heat. qingmupharm.commoravek.com |

| Inorganic Impurities | These impurities are typically derived from the manufacturing process and are often known and identified. moravek.commoravek.com | Reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids. gmpinsiders.commoravek.com |

| Residual Solvents | These are organic or inorganic liquids used during the synthesis of the API or the formulation of the drug product that are not completely removed during processing. intertek.compharmtech.com | Ethanol, acetone, methanol, and other solvents used in the manufacturing process. chemass.si |

Structure

3D Structure

Properties

IUPAC Name |

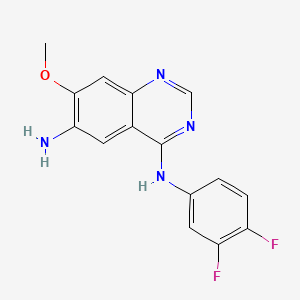

4-N-(3,4-difluorophenyl)-7-methoxyquinazoline-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-10(16)11(17)4-8/h2-7H,18H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVPDXOZKDIGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Mechanistic Pathways of Dacomitinib Impurity Sfaj Formation

Impurity Generation during Dacomitinib Synthesis Processes

The multi-step synthesis of Dacomitinib, which involves the construction of a complex quinazoline (B50416) scaffold and subsequent functionalization, presents several opportunities for impurity formation. veeprho.com These impurities can be structurally similar to Dacomitinib, making their removal challenging.

Raw Material Contributions and Purity Assessment

The quality of the starting materials is fundamental to controlling the purity of the final Dacomitinib API. Impurities present in raw materials can be carried through the synthetic sequence or can react to form new chemical entities. A thorough purity assessment of all starting materials is therefore a critical control point.

Key raw materials in Dacomitinib synthesis typically include precursors for the quinazoline core and the aniline side chain. For example, substituted anilines or quinazoline intermediates may contain regioisomers or related substances from their own synthesis, which can lead to the formation of isomeric impurities in the final product.

Table 1: Potential Raw Materials and Associated Impurities in Dacomitinib Synthesis

| Raw Material | Potential Impurity | Consequence in Final Product |

|---|---|---|

| 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-amine | Isomeric Amines | Formation of regioisomeric Dacomitinib impurities. |

| Over- or under-halogenated anilines | Introduction of impurities with incorrect halogenation patterns. | |

| (2E)-4-(Piperidin-1-yl)but-2-enoic acid | Z-isomer of the butenoic acid | Formation of Dacomitinib Z-isomer impurity. pharmaffiliates.com |

Intermediate By-product Formation

During the synthesis, incomplete reactions or side reactions involving intermediate compounds can generate significant by-products. In the synthesis of Dacomitinib, the formation of the amide bond between the quinazoline core and the butenoic acid side chain is a critical step. chemicalbook.com Inefficient coupling or side reactions at other functional groups can lead to the formation of process-related impurities. One such example is the formation of a desmethyl impurity if the methoxy group on the quinazoline ring is inadvertently cleaved during synthesis.

Table 2: Examples of Dacomitinib Synthesis-Related Impurities

| Impurity Name | CAS Number | Molecular Formula | Potential Origin |

|---|---|---|---|

| Dacomitinib Desmethyl Impurity | 2468202-15-3 | C₂₃H₂₃ClFN₅O₂ | Cleavage of the 7-methoxy group on an intermediate or the final API. pharmaffiliates.comsynzeal.com |

| Dacomitinib Z-Isomer | N/A | C₂₄H₂₅ClFN₅O₂ | Use of (2Z)-4-(1-Piperidinyl)-2-butenoic acid as a contaminated starting material. pharmaffiliates.com |

Reagent and Catalyst Interactions

Reagents and catalysts used throughout the synthesis can also be a source of impurities. Excess reagents or their by-products may react with intermediates or the final Dacomitinib molecule. For instance, reagents used for halogenation or amide bond formation can lead to side products if not properly controlled. veeprho.com Catalysts, particularly heavy metals, must be efficiently purged to meet stringent regulatory limits. Interactions between reagents and the Dacomitinib molecule could also lead to the formation of adducts or other unexpected impurities.

Residual Solvent-Related Impurity Pathways

Organic solvents are extensively used in the synthesis, purification, and crystallization of Dacomitinib. Common solvents such as N-methyl-2-pyrrolidone (NMP) or acetonitrile (B52724) may remain in the final API as residual solvents. veeprho.com Beyond being impurities themselves, these solvents can potentially react with the drug substance under certain conditions. For example, a reactive solvent could form an adduct with Dacomitinib or its intermediates, leading to the generation of new impurities, especially during drying processes at elevated temperatures.

Degradation Pathways Leading to Dacomitinib Impurity SFAJ

Dacomitinib can degrade when exposed to certain environmental conditions such as humidity, light, or elevated temperatures, leading to the formation of degradation products. veeprho.com Forced degradation studies are often employed to understand these pathways and to develop stability-indicating analytical methods. sdiarticle4.com

Hydrolytic Degradation Mechanisms

Hydrolysis, the cleavage of chemical bonds by reaction with water, is a common degradation pathway for pharmaceuticals containing labile functional groups. The Dacomitinib structure contains an amide linkage, which is susceptible to hydrolysis, particularly under acidic or basic conditions.

The mechanism of hydrolytic degradation would likely involve the cleavage of the amide bond connecting the (2E)-4-(1-piperidinyl)-2-butenamide side chain to the 6-amino position of the quinazoline ring. This reaction would yield two primary degradation products: 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-amine and (2E)-4-(piperidin-1-yl)but-2-enoic acid. The rate of this degradation is dependent on pH and temperature. The presence of such degradation products in the final drug formulation could impact its quality and efficacy.

Table 3: Dacomitinib Forced Degradation Conditions and Potential Products

| Stress Condition | Potential Degradation Pathway | Major Degradation Product(s) |

|---|---|---|

| Acidic/Basic Hydrolysis | Cleavage of the amide bond | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-amine |

| (2E)-4-(piperidin-1-yl)but-2-enoic acid | ||

| High Humidity | Hydrolysis | Same as above |

| Oxidation | Oxidation of the quinazoline or aniline rings | N-oxides or hydroxylated species |

Advanced Analytical Methodologies for the Characterization and Quantification of Dacomitinib Impurity Sfaj

Chromatographic Separation Techniques for Impurity Profiling

The control of impurities in active pharmaceutical ingredients (APIs) like Dacomitinib is a critical aspect of drug development and manufacturing to ensure safety and efficacy. veeprho.com Chromatographic techniques are central to this process, providing the necessary selectivity and sensitivity to separate, identify, and quantify impurities. veeprho.com For Dacomitinib, a range of chromatographic methods are employed to analyze process-related impurities, which may include unreacted intermediates or byproducts from its synthesis, as well as degradation products that may form during storage. veeprho.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Dacomitinib and its related compounds. veeprho.com Several HPLC methods have been developed and validated for the quantitative estimation of Dacomitinib in pharmaceutical dosage forms, demonstrating the technique's robustness and reliability. humanjournals.com These methods are designed to be simple, sensitive, specific, and accurate, adhering to guidelines from the International Council for Harmonisation (ICH). sdiarticle4.comhumanjournals.com

A stability-indicating isocratic RP-HPLC-UV method was developed to determine Dacomitinib in the presence of its impurities and degradation products. journaljpri.com The method validation confirms its suitability for routine quality control and stability studies. sdiarticle4.comjournaljpri.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for Dacomitinib impurity profiling. sdiarticle4.comjournaljpri.com These methods typically utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase, allowing for the effective separation of Dacomitinib from its various impurities. sdiarticle4.comhumanjournals.com

One validated stability-indicating RP-HPLC method achieved the separation of Dacomitinib from two known impurities ("impurity 1" and "impurity 2"). sdiarticle4.comjournaljpri.com The method demonstrated linearity, precision, accuracy, and robustness, proving its utility for characterizing the stability of Dacomitinib. sdiarticle4.com The chromatographic conditions for this method are detailed in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Agilent ZORBAX Eclipse (250×4.6 mm; 5 µm) | sdiarticle4.comjournaljpri.com |

| Mobile Phase | 0.1M sodium perchlorate (B79767) (pH 5.6) and acetonitrile (B52724) (20:80 V/V) | sdiarticle4.comjournaljpri.com |

| Flow Rate | 1.0 mL/min | sdiarticle4.comjournaljpri.com |

| Detection | UV at 253 nm | sdiarticle4.comjournaljpri.com |

| Retention Time (Dacomitinib) | 5.8 min | sdiarticle4.comjournaljpri.com |

| Retention Time (Impurity 1) | 4.0 min | sdiarticle4.comjournaljpri.com |

| Retention Time (Impurity 2) | 7.7 min | sdiarticle4.comjournaljpri.com |

Another RP-HPLC method was developed for the quantification of Dacomitinib in pharmaceutical dosage forms using a different set of parameters, highlighting the flexibility of the technique.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Kromasil C18 (250 x 4.6 mm; 5µm) | humanjournals.com |

| Mobile Phase | 0.2% triethylamine (B128534) solution (pH 3.0) and acetonitrile (70:30) | humanjournals.com |

| Flow Rate | 1.0 mL/min | humanjournals.com |

| Detection | UV at 260 nm | humanjournals.com |

| Column Temperature | 40ºC | humanjournals.com |

While specific applications of two-dimensional HPLC (2D-HPLC) for Dacomitinib impurity analysis are not detailed in the available literature, this advanced technique offers significant advantages for complex samples. 2D-LC combines two different chromatographic separation mechanisms, where peaks from the first column are further separated on a second, orthogonal column. This approach greatly enhances peak capacity and resolution, making it invaluable for separating co-eluting impurities that may be hidden under the main API peak in a standard one-dimensional analysis. Online 2D-LC–MS systems also allow for the direct characterization of low-abundance impurities.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A bioanalytical method using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for the pharmacokinetic investigation of Dacomitinib in rat plasma. researchgate.net This demonstrates the capability of UPLC to rapidly separate the analyte from a complex biological matrix, a principle that is directly applicable to impurity profiling in bulk drug substances. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is emerging as a powerful complementary technique to HPLC for pharmaceutical analysis, including impurity profiling. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which provides benefits such as faster separations and reduced solvent consumption. SFC is well-established for chiral separations and is increasingly being explored for achiral impurity profiling due to its unique selectivity, often behaving as a normal-phase chromatographic technique. The selection of appropriate stationary phases and mobile phase modifiers is key to developing a successful SFC method for impurity analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary analytical tool for the detection and quantification of volatile and semi-volatile impurities in pharmaceutical materials. veeprho.com For Dacomitinib, this could include residual solvents from the manufacturing process, such as acetonitrile. veeprho.com When coupled with mass spectrometry (GC-MS), particularly high-resolution accurate mass spectrometry (HRAMS), GC provides excellent sensitivity and specificity, allowing for the confident identification and structural elucidation of unknown volatile impurities.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that offers a unique mechanism based on the differential migration of solutes within a narrow-bore capillary under the influence of an electric field. nih.gov Its speed, high efficiency, and versatility make it a valuable alternative to traditional chromatographic methods for impurity profiling in pharmaceuticals. nih.govnih.gov

In the context of analyzing tyrosine kinase inhibitors like Dacomitinib and its related impurities, CE, particularly when coupled with mass spectrometry (CE-MS), provides a high degree of specificity and sensitivity. nih.gov The separation in CE is driven by electrophoretic migration and electro-osmotic flow. nih.gov For complex matrices such as plasma samples, online preconcentration techniques like stacking can be employed to enhance detection limits, making it possible to quantify impurities at physiologically relevant concentrations. nih.govresearchgate.net Although UV detection can be limited by the short optical path length in CE, coupling with mass spectrometry overcomes this challenge and provides structural information for impurity identification. nih.gov

Table 1: Capillary Electrophoresis Parameters for Tyrosine Kinase Inhibitor Analysis

| Parameter | Condition | Reference |

| Technique | Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) | nih.gov |

| Capillary | 120 cm length | nih.gov |

| Background Electrolyte (BGE) | 50 mM formic acid, pH 2.5 | nih.govresearchgate.net |

| Injection | 120 s by 50 mbar (stacking preconcentration) | nih.govresearchgate.net |

| Voltage | 20 kV | nih.gov |

| Sheath Liquid | 75:24.9:0.1 (v/v) methanol, water, formic acid | nih.govresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

Spectrometric and Hyphenated Techniques for Impurity Detection and Characterization

Spectrometric and hyphenated techniques are indispensable for the definitive identification and structural elucidation of pharmaceutical impurities. resolvemass.caijprajournal.com These methods provide detailed information on the molecular weight, elemental composition, and structure of unknown compounds, which is crucial for impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are cornerstone techniques in modern pharmaceutical analysis for impurity profiling. resolvemass.catandfonline.com The coupling of the high separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry allows for the effective separation, detection, and quantification of impurities, even at trace levels. devagiricollege.orgresolvemass.ca

For tyrosine kinase inhibitors like Dacomitinib, LC-MS/MS methods have been developed for simultaneous quantification in biological matrices such as human plasma. researchgate.netnih.gov These methods typically involve protein precipitation followed by chromatographic separation on a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.gov Detection is often performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net The development of such methods is critical for understanding the pharmacokinetics and metabolism of Dacomitinib. devagiricollege.org

Table 2: Typical LC-MS/MS Parameters for Dacomitinib Analysis

| Parameter | Condition | Reference |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) | devagiricollege.orgnih.gov |

| Column | Discovery C18 (10 cm × 4.6 mm, 5 μm) or ACE Excel C18 (2.1 mm × 50.0 mm, 5 μm) | devagiricollege.orgnih.gov |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate (pH 3.0) or 5 mM Ammonium Acetate in 0.1% Formic Acid | devagiricollege.orgnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.netsdiarticle4.com |

| Mass Spectrometer | Triple Quadrupole | researchgate.netnih.gov |

| Ionization Mode | Turbo Ion Spray, Positive Ion Mode | devagiricollege.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool in pharmaceutical impurity profiling, providing highly accurate mass measurements that allow for the determination of elemental compositions. toref-standards.comnih.gov This capability is crucial for identifying unknown impurities. toref-standards.com Unlike low-resolution mass spectrometry, which can lead to ambiguous assignments, HRMS offers high confidence in species identification. nih.gov

The process of impurity profiling with HRMS involves sample preparation to isolate impurities, followed by analysis using an HRMS instrument that can precisely measure the mass-to-charge ratio (m/z) of ions. toref-standards.com The resulting high-quality mass spectra are then analyzed to identify impurities based on their accurate mass, molecular formula, and fragmentation patterns. toref-standards.com Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and comparison with reference standards. toref-standards.com HRMS can also be used for quantifying impurities, which is essential for assessing their impact on drug quality and safety. toref-standards.com

The coupling of a quadrupole analyzer with a time-of-flight (TOF) mass analyzer (Q-TOF) in an LC-MS system provides a robust platform for impurity identification. hpst.cz This setup allows for sensitive MS and MS/MS analysis of trace-level impurities with sub-ppm mass accuracy. hpst.cz The workflow for impurity profiling using Q-TOF LC/MS typically involves initial detection by LC-UV, followed by MS and auto MS/MS analysis. hpst.cz Advanced data processing algorithms can then be used to extract molecular features and generate potential molecular formulas based on the accurate mass data. hpst.cz

The fragmentation data obtained from MS/MS experiments on a Q-TOF instrument is invaluable for structural elucidation. researchgate.net By correlating the accurate mass of fragment ions with a proposed molecular structure, the identity of an impurity can be confirmed with a high degree of confidence. hpst.cz This approach has been successfully applied to the identification and structural elucidation of impurities in various active pharmaceutical ingredients. hpst.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceuticals. resolvemass.cathermofisher.commedistri.swiss This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide detailed and reliable data. medistri.swiss

In pharmaceutical analysis, GC-MS is routinely used for the analysis of residual solvents and other volatile organic compounds that may be present as impurities in active pharmaceutical ingredients (APIs). europeanpharmaceuticalreview.com The technique is particularly useful for detecting impurities with low safety-based limits, where high sensitivity is required. europeanpharmaceuticalreview.com The process involves introducing a vaporized sample into the GC system, where components are separated based on their volatility and interaction with the stationary phase. medistri.swiss The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a fingerprint for identification. medistri.swiss High-resolution GC-MS systems can provide accurate mass measurements, further aiding in the confident identification of unknown impurities. thermofisher.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) provides a powerful tool for the direct structural elucidation of compounds in complex mixtures without the need for prior isolation. researchgate.net This technique is particularly valuable in pharmaceutical analysis for the characterization of impurities and degradation products. tandfonline.com

LC-NMR combines the separation capabilities of LC with the detailed structural information provided by NMR. The separated components from the LC system flow through a specialized NMR probe, allowing for the acquisition of NMR spectra of individual compounds. iosrphr.org Different modes of operation, such as on-flow, stopped-flow, and loop-storage, can be employed depending on the analytical need. While sensitivity can be a challenge, advancements in NMR probe technology are continually improving the feasibility of this technique for trace-level impurity analysis. An integrated approach combining LC-NMR with LC-MS can provide comprehensive information for the unambiguous identification of complex structures.

Advanced Spectroscopic Modalities (e.g., FTIR, Raman Spectroscopy)

Advanced spectroscopic techniques are indispensable for the structural elucidation and characterization of pharmaceutical impurities. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy offer non-destructive, rapid, and highly specific molecular fingerprinting, making them powerful tools in the analysis of Dacomitinib Impurity SFAJ.

Fourier-Transform Infrared (FTIR) Spectroscopy provides detailed information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectrum is generated. For this compound, FTIR can be employed to:

Identify Key Functional Groups: Confirm the presence or absence of characteristic functional groups, such as carbonyls, amines, and aromatic rings, which are integral to the core structure of Dacomitinib and its related compounds.

Compare with Reference Standard: By comparing the FTIR spectrum of the isolated impurity with that of the Dacomitinib reference standard, subtle structural modifications can be detected.

Polymorphic and Solvate Form Analysis: FTIR is sensitive to changes in the solid-state form of a compound, which is crucial for understanding the physical properties of the impurity.

Raman Spectroscopy , a complementary vibrational spectroscopy technique, measures the inelastic scattering of monochromatic light. It is particularly adept at analyzing aqueous samples and can provide information on:

Skeletal Vibrations: Raman spectroscopy is highly sensitive to non-polar bonds and can provide detailed information about the carbon skeleton of the molecule.

Crystalline Structure: Similar to FTIR, Raman spectroscopy can be used to study the polymorphic forms of this compound.

In-situ Monitoring: The ability to use fiber optics makes Raman spectroscopy suitable for in-line or at-line monitoring of impurity formation during the manufacturing process.

The application of both FTIR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, aiding in its unambiguous identification and structural characterization.

Analytical Method Development and Validation for this compound Analysis

The development and validation of analytical methods for the quantification of impurities are governed by stringent guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). A robust and validated method is essential to ensure that the levels of this compound are consistently monitored and controlled. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. researchgate.net

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the drug substance itself. For the analysis of this compound, the HPLC method must demonstrate baseline separation of the impurity peak from the Dacomitinib peak and other potential impurities. journaljpri.com This is typically achieved by optimizing chromatographic conditions such as the mobile phase composition, pH, column type, and temperature. sdiarticle4.com Photodiode array (PDA) detection can further enhance specificity by comparing the UV spectra of the peaks to confirm their purity.

Given that impurities are often present at very low levels, the analytical method must be sensitive enough to detect and quantify them accurately. The key parameters for sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

For trace impurity analysis, a low LOQ is crucial. For instance, in a developed RP-HPLC method for Dacomitinib and its impurities, the LOD and LOQ for a specific impurity were found to be 0.025 µg/mL and 0.09 µg/mL, respectively, demonstrating high sensitivity. sdiarticle4.com

Table 1: Representative Sensitivity Data for a Dacomitinib Impurity

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.025 |

| Limit of Quantitation (LOQ) | 0.09 |

Data is representative of a Dacomitinib impurity and serves as an example for the type of sensitivity required for Impurity SFAJ analysis. sdiarticle4.com

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The quantitative range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For impurity quantification, the range typically spans from the LOQ to 120% of the specification limit for the impurity. A linear relationship is generally demonstrated by a correlation coefficient (r²) of ≥ 0.999. sdiarticle4.com

Table 2: Example Linearity and Range for a Dacomitinib Impurity

| Parameter | Value |

|---|---|

| Linearity Range (µg/mL) | 0.2 - 2.0 |

| Correlation Coefficient (r²) | ≥ 0.999 |

This data is illustrative for a Dacomitinib impurity and represents the expected performance for an Impurity SFAJ method. sdiarticle4.com

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For a Dacomitinib impurity, the %RSD for intraday and interday precision was found to be 0.35 and 0.40, respectively. sdiarticle4.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a placebo with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating the percentage recovery.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters that may be varied include the pH of the mobile phase, column temperature, and flow rate.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments.

Table 3: Illustrative Precision Data for a Dacomitinib Impurity

| Precision Level | %RSD |

|---|---|

| Intraday Precision | 0.35 |

| Interday Precision | 0.40 |

| Ruggedness | 0.34 |

%RSD values are representative for a Dacomitinib impurity and indicate the level of precision expected for an Impurity SFAJ method. sdiarticle4.com

Structural Elucidation of Dacomitinib Impurity Sfaj

Methodologies for Unknown Impurity Identification

The initial step in characterizing an unknown impurity involves detecting and tentatively identifying it within the Dacomitinib drug substance. A suite of analytical techniques is employed for this purpose, with hyphenated chromatographic methods being particularly powerful.

The most common approach begins with High-Performance Liquid Chromatography (HPLC) coupled with UV detection. chemass.si This method is adept at separating the impurity from the parent Dacomitinib molecule and other components, allowing for its quantification. biomedres.us If an unknown peak is detected above the identification threshold, further investigation is required.

To gain initial structural insights, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov LC-MS provides the molecular weight of the impurity, which is a crucial first piece of the structural puzzle. alentris.org High-Resolution Mass Spectrometry (HRMS) can further yield the elemental composition of the impurity, significantly narrowing down the number of possible chemical structures. pharmtech.com

Other relevant techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for volatile and thermally stable impurities. nih.govhumanjournals.com

Capillary Electrophoresis (CE): Offers an alternative separation mechanism based on charge and size.

Supercritical Fluid Chromatography (SFC): A form of normal phase chromatography useful for purifying thermally labile molecules. nih.gov

These initial methods provide the foundational data required before proceeding to a more detailed structural confirmation using advanced spectroscopic techniques.

Application of Advanced Spectroscopic Data for Structure Confirmation

Once an impurity like SFAJ has been detected and its molecular formula is proposed, a definitive structural confirmation is necessary. This is achieved by integrating data from several advanced spectroscopic methods, each providing unique information about the molecule's architecture. alentris.orglabmanager.com

Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a pivotal technique for elucidating the structure of unknown impurities. scispace.comchemrxiv.org In an MS/MS experiment, the impurity ion (precursor ion) is isolated and subjected to collision-induced dissociation, breaking it into smaller fragment ions. youtube.com The resulting fragmentation pattern serves as a molecular fingerprint. scispace.com

By analyzing the mass-to-charge (m/z) ratios of these fragments, chemists can deduce the connectivity of the molecule. The fragmentation pattern of Impurity SFAJ would be compared with that of the parent Dacomitinib molecule. Shared fragments suggest which parts of the Dacomitinib structure are retained in the impurity, while new or shifted fragments point to the location of the structural modification. chemrxiv.org This comparative analysis is a cornerstone of impurity identification. scispace.com

Table 1: Illustrative MS/MS Fragmentation Data for Dacomitinib vs. a Hypothetical Impurity SFAJ

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |

|---|---|---|

| Dacomitinib | Fragment A, Fragment B, Fragment C | Characteristic fragments corresponding to the quinazoline (B50416) core, the 3-chloro-4-fluorophenylamino group, and the Michael acceptor side chain. |

| Impurity SFAJ | Fragment A, Fragment B, Fragment D (+16 Da) | Retention of fragments A and B suggests the core structures are intact. The +16 Da shift in Fragment D suggests a modification, such as the addition of an oxygen atom (e.g., hydroxylation or N-oxide formation) on the side chain. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the de novo structural elucidation of organic molecules, including pharmaceutical impurities. biomedres.uslabmanager.comveeprho.com It provides detailed information about the carbon-hydrogen framework of a molecule. labmanager.com For unambiguous assignment, a suite of NMR experiments is typically required after the impurity has been isolated in sufficient quantity and purity. nih.gov

¹H NMR (Proton NMR): Identifies all the unique proton environments in the molecule. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal provide clues about the electronic environment and neighboring protons.

¹³C NMR (Carbon NMR): Identifies all the unique carbon environments in the molecule.

2D NMR Experiments: These are crucial for piecing the structure together. labmanager.com

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons). veeprho.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. veeprho.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule. veeprho.com

By assembling the data from these experiments, a complete and unambiguous structure for Impurity SFAJ can be constructed.

Table 2: Representative ¹H NMR Data for a Hypothetical Structural Fragment of Impurity SFAJ

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

|---|---|---|---|

| 8.50 | s | 1H | Aromatic H on quinazoline ring |

| 7.85 | dd | 1H | Aromatic H on fluorophenyl ring |

| 4.15 | t | 2H | -CH₂- group adjacent to another CH₂ |

| 3.95 | s | 3H | -OCH₃ (methoxy) group |

While MS and NMR provide the core structural framework, IR and UV-Vis spectroscopy offer complementary and confirmatory data. alentris.orglabmanager.com

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. nih.gov Each functional group (e.g., C=O, O-H, N-H, C-F) absorbs infrared radiation at a characteristic frequency, resulting in a specific peak in the IR spectrum. labmanager.com Comparing the IR spectrum of Impurity SFAJ to that of Dacomitinib can quickly reveal the gain or loss of key functional groups. terrauniversal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic structure and conjugated systems within a molecule. ijrar.org A change in the chromophore (the part of the molecule that absorbs light) will result in a shift in the maximum absorption wavelength (λmax). labmanager.com This can indicate modifications to aromatic rings or conjugated double bond systems. chemass.si

Strategies for Isolation and Purification of Dacomitinib Impurity SFAJ for Elucidation

To perform comprehensive spectroscopic analysis, particularly NMR, the impurity must be isolated from the bulk drug substance in a highly pure form. alentris.orgnih.gov Since impurities are typically present at low levels, this requires specialized separation techniques.

The most widely used method for impurity isolation is preparative High-Performance Liquid Chromatography (Prep HPLC) . nih.govnih.gov This technique uses the same principles as analytical HPLC but employs larger columns and higher flow rates to handle larger sample quantities. The chromatographic conditions (mobile phase, stationary phase) are optimized at an analytical scale to achieve maximum separation between Dacomitinib and Impurity SFAJ. The method is then scaled up to a preparative level, allowing for the collection of the fraction containing the pure impurity.

Other techniques that can be employed, often for sample enrichment prior to Prep HPLC, include: nih.gov

Solid-Phase Extraction (SPE): Used to selectively retain and then elute the impurity, concentrating it from a larger sample volume. nih.govnih.gov

Column Chromatography: A classical chromatographic technique that can be used for initial, large-scale purification. alentris.org

The goal is to obtain several milligrams of the impurity with a purity level typically exceeding 95% to ensure high-quality spectroscopic data for accurate structure elucidation. alentris.org

De Novo Structure Determination Approaches

De novo structure determination refers to the elucidation of a chemical structure from scratch, using only the analytical data generated from the unknown compound, without comparison to a pre-existing reference standard. chemrxiv.orgnih.gov This is the ultimate challenge in impurity identification.

The process is a systematic integration of all available data:

Elemental Composition: Determined from High-Resolution Mass Spectrometry (HRMS). scispace.com

Substructure Identification: Tandem MS/MS fragmentation data, compared against the parent drug, helps identify conserved and modified parts of the molecule. chemrxiv.orgchemrxiv.org

Functional Group Analysis: IR spectroscopy confirms the presence or absence of key functional groups. labmanager.com

Framework Assembly: 1D and 2D NMR data are used to connect all the atoms, establishing the final bonding arrangement and constitution of the molecule.

In recent years, computational tools and in-silico methods have become valuable adjuncts to this process. chemrxiv.orgnih.gov Software can predict NMR spectra or MS fragmentation patterns for a proposed structure, which can then be compared against the experimental data to validate the hypothesis. nih.gov Once a final structure is confidently proposed, it is often confirmed through independent chemical synthesis. humanjournals.comnih.gov The synthesized compound is then co-analyzed with the isolated impurity; identical retention times and spectral data provide unequivocal proof of the structure. humanjournals.com

Absence of Publicly Available Data on "this compound" Precludes Article Generation

A thorough review of scientific literature and chemical databases reveals no specific information pertaining to a compound identified as "this compound." Consequently, the generation of a detailed scientific article focusing on the structural elucidation and chemical synthesis of this specific impurity, as requested, cannot be fulfilled at this time.

The initial investigation sought to uncover research findings related to the chemical structure and synthesis of a reference standard for "this compound." However, searches within prominent scientific research databases and chemical supplier catalogs did not yield any documents, studies, or analytical data associated with this particular designation.

While general information regarding impurities related to the pharmaceutical compound Dacomitinib is available, these are typically referred to by generic names such as "impurity 1," "impurity 2," or by their specific chemical names when known. The designation "SFAJ" does not correspond to any publicly documented Dacomitinib-related impurity.

The structural elucidation of a chemical compound is a meticulous process that involves a battery of analytical techniques, including but not limited to:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): To establish the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Confirmation of a proposed structure is then typically achieved through the unambiguous chemical synthesis of a reference standard. This involves a carefully designed series of chemical reactions to build the molecule from known starting materials. The synthesized standard is then compared against the isolated impurity using the aforementioned analytical techniques to confirm its identity.

Without any foundational data on "this compound," it is impossible to provide a scientifically accurate and informative article that adheres to the requested outline. The required sections on structural elucidation and confirmation via chemical synthesis necessitate detailed experimental data, which is not available in the public domain for an impurity with this name.

Therefore, until information or research pertaining to "this compound" becomes publicly available, the creation of the requested article remains unfeasible.

Impurity Profiling and Stability Assessment of Dacomitinib Formulations with Respect to Impurity Sfaj

Forced Degradation Studies for Elucidating Dacomitinib Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. This information is instrumental in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. Studies on Dacomitinib have revealed its susceptibility to degradation under various stress conditions.

Dacomitinib has demonstrated significant degradation under both acidic and basic conditions. When subjected to acidic hydrolysis, a notable percentage of the drug degrades, leading to the formation of specific degradation products. Similarly, in basic conditions, Dacomitinib also undergoes degradation, although the profile of the degradants may differ from those formed under acidic stress. The key is to identify the specific conditions that might lead to the formation of Impurity SFAJ.

Under oxidative conditions, typically induced by agents such as hydrogen peroxide, Dacomitinib has been shown to degrade. The extent of degradation and the nature of the resulting impurities are dependent on the concentration of the oxidizing agent and the duration of exposure. The potential for Impurity SFAJ to be an oxidative degradation product is a key area of investigation in these studies.

Exposure to elevated temperatures is a common stress condition used to accelerate the degradation of a drug substance. Thermal degradation studies on Dacomitinib have shown the formation of impurities, indicating that temperature is a critical factor in the stability of the drug. The formation of Impurity SFAJ under thermal stress is a possibility that requires careful monitoring during stability studies.

| Thermal Stress | Impurity formation is observed at elevated temperatures. | Possible, requires specific identification. |

Development of Stability-Indicating Methods for Dacomitinib and Impurity SFAJ

The development of a robust, stability-indicating analytical method is essential for accurately quantifying Dacomitinib and separating it from its impurities, including Impurity SFAJ. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

A validated stability-indicating HPLC method should be able to resolve Dacomitinib from all potential degradation products without interference. The development of such a method involves a systematic approach, including:

Column Selection: Choosing an appropriate stationary phase (e.g., C18) that provides good separation.

Mobile Phase Optimization: Adjusting the composition and pH of the mobile phase to achieve optimal resolution and peak shape.

Detector Wavelength Selection: Selecting a wavelength at which Dacomitinib and its impurities have adequate absorbance.

Method Validation: Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Several studies have reported the development of stability-indicating HPLC methods for Dacomitinib and its related substances. These methods are crucial for monitoring the purity of Dacomitinib during its shelf life and for analyzing samples from forced degradation studies to identify and quantify impurities like SFAJ.

Influence of Excipients and Manufacturing Processes on Impurity SFAJ Formation

The formation of impurities in a drug product is not solely dependent on the intrinsic stability of the active pharmaceutical ingredient (API). Excipients used in the formulation and the manufacturing process itself can significantly impact the impurity profile.

Influence of Excipients: Excipients are added to a formulation for various purposes, but they can also interact with the API, leading to degradation. The chemical nature of the excipients, their purity, and the presence of reactive functional groups can all contribute to impurity formation. For Dacomitinib formulations, a thorough excipient compatibility study is necessary to identify any potential interactions that could lead to the formation of Impurity SFAJ.

Influence of Manufacturing Processes: The various unit operations involved in the manufacturing of a drug product, such as milling, blending, granulation, and compression, can introduce stress in the form of heat, moisture, and mechanical force. These stresses can accelerate the degradation of Dacomitinib and promote the formation of impurities. Therefore, process parameters must be carefully controlled and optimized to minimize the formation of Impurity SFAJ and other related substances.

Strategies for Control and Mitigation of Dacomitinib Impurity Sfaj

Process Chemistry Optimization for Impurity Minimization

Optimizing the manufacturing process is the most effective method for minimizing the formation of Impurity SFAJ. This proactive approach focuses on preventing impurity formation rather than relying solely on downstream removal. evotec.com

The quality of the Dacomitinib API is directly linked to the quality of the materials used in its synthesis. researchgate.net The manufacturing process for Dacomitinib involves several starting materials and intermediates, such as 2-amino-4-fluorobenzoic acid, 4-bromocrotonic acid methyl esters, piperidine, and 3-chloro-4-fluoroaniline. google.com Impurities present in these initial components can be carried through the synthetic steps or can react to form new, unintended by-products, including Impurity SFAJ.

A stringent supplier qualification program is essential to ensure a consistent supply of high-purity raw materials. fda.gov This involves:

Thorough Supplier Audits: Assessing the supplier's quality management systems and manufacturing processes.

Comprehensive Testing: Implementing specific and sensitive analytical methods to test incoming raw materials for known and potential impurities.

Setting Strict Specifications: Establishing acceptance criteria for the purity of each starting material and intermediate.

By controlling the quality of inputs, the potential for the formation of Impurity SFAJ is significantly reduced from the outset.

Each step in the Dacomitinib synthesis is a candidate for optimization to disfavor the formation of Impurity SFAJ. Key parameters such as temperature, solvent, catalyst, pH, and reaction time must be meticulously controlled. evotec.comnih.gov For instance, the amidation and cyclization reactions common in quinazoline (B50416) synthesis are sensitive to process conditions. chemicalbook.comresearchgate.net Deviations can lead to side reactions and the generation of impurities.

A systematic approach, often involving Design of Experiments (DoE), is used to identify the optimal conditions that maximize the yield of Dacomitinib while minimizing the formation of Impurity SFAJ. evotec.com

Table 1: Parameters for Reaction Condition Optimization

| Parameter | Objective for Minimizing Impurity SFAJ | Potential Impact |

|---|---|---|

| Temperature | Identify the optimal range to ensure complete reaction of starting materials without causing degradation or promoting side reactions. | Excessively high temperatures can lead to thermal degradation, while low temperatures may result in an incomplete reaction, leaving unreacted intermediates. nih.gov |

| Solvent System | Select a solvent or solvent mixture that maximizes the solubility of reactants while potentially minimizing the solubility of Impurity SFAJ, possibly leading to its precipitation. | The choice of solvent can influence reaction pathways and the formation of by-products. nih.gov |

| pH / Base | Control the pH to optimize the primary reaction pathway and suppress pH-dependent side reactions. | In reactions involving acid-binding agents like triethylamine (B128534) or pyridine, the choice and amount of base can be critical. google.com |

| Reaction Time | Determine the minimum time required for reaction completion to prevent the formation of degradation products over extended periods. | Prolonged reaction times can sometimes lead to the emergence of secondary degradation products. nih.gov |

| Reagent Stoichiometry | Use the optimal molar ratio of reactants to avoid excesses of starting materials that could lead to alternative reaction pathways. | An excess of a particular reactant may drive the formation of specific impurities. google.com |

While preventing formation is ideal, effective purification methods are crucial for removing any Impurity SFAJ that is unavoidably formed. seppure.com The primary methods for API purification include crystallization, chromatography, and filtration. pharmtech.comzamann-pharma.com

Crystallization: This is a key technique for purifying the final Dacomitinib API. The process is enhanced by selecting an appropriate solvent system in which Dacomitinib has high solubility at elevated temperatures and low solubility at cooler temperatures, while Impurity SFAJ has different solubility characteristics, allowing for its removal. seppure.com Seeding and controlled cooling rates are optimized to ensure high purity and consistent crystal form.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are highly effective for separating impurities with similar properties to the API. zamann-pharma.com While often used at an analytical scale, preparative chromatography can be employed for high-value APIs or to remove particularly challenging impurities.

Washing and Filtration: After crystallization, the API cake is washed with appropriate solvents to remove residual mother liquor containing dissolved impurities, including Impurity SFAJ. pharmtech.com

Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. celonpharma.comnih.gov It is instrumental in managing impurities like SFAJ by building quality into the product and process from the beginning. nih.gov

The QbD process for controlling Impurity SFAJ involves several key steps:

Define the Quality Target Product Profile (QTPP): This outlines the prospective quality characteristics of the final drug product, including purity. nih.gov

Identify Critical Quality Attributes (CQAs): CQAs are physical, chemical, or biological attributes that must be within an appropriate limit to ensure the desired product quality. The level of Dacomitinib Impurity SFAJ is a CQA. nih.gov

Identify Critical Process Parameters (CPPs): These are process parameters whose variability has an impact on a CQA. nih.gov For Impurity SFAJ, CPPs could include reaction temperature, raw material specifications, or solvent ratios.

Establish a Design Space: This is the multidimensional combination of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. nih.gov Operating within the design space ensures that the level of Impurity SFAJ remains below its acceptance criterion.

Develop a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov It includes controls on input materials, process parameters, and the final product specification.

Table 2: Application of QbD Principles for this compound

| QbD Element | Application to Impurity SFAJ |

|---|---|

| Quality Target Product Profile (QTPP) | The final Dacomitinib API must meet predefined purity standards. |

| Critical Quality Attribute (CQA) | The level of Impurity SFAJ must be controlled below a qualified, safe limit. |

| Critical Material Attribute (CMA) | Purity of key starting materials (e.g., 3-chloro-4-fluoroaniline). |

| Critical Process Parameter (CPP) | Temperature of the final condensation reaction; cooling rate during crystallization. |

| Control Strategy | Specification for incoming raw materials; in-process controls on reaction temperature; final release testing for Impurity SFAJ using a validated HPLC method. researchgate.netsdiarticle4.com |

Establishment of Acceptance Criteria for this compound

Setting a scientifically justified and regulatory-compliant acceptance criterion (specification) for Impurity SFAJ is a critical component of the control strategy. These limits are not arbitrary; they are based on international guidelines, primarily the ICH Q3A(R2) guideline for impurities in new drug substances. ich.orgeuropa.eugmp-compliance.org

The ICH guidelines establish thresholds for impurities based on the maximum daily dose of the drug. ich.org These thresholds trigger requirements for reporting, identification, and toxicological qualification.

Reporting Threshold: The level above which an impurity must be reported in a registration application. For a drug with a maximum daily dose of up to 2g, this is typically 0.05%. ich.org

Identification Threshold: The level above which the structure of an impurity must be determined. For a drug with a maximum daily dose of less than 2g/day, this is often 0.10% or 1.0 mg per day total intake, whichever is lower. ich.org

Qualification Threshold: The level above which an impurity's biological safety must be established. For a maximum daily dose of less than 2g/day, this is often 0.15% or 1.0 mg per day total intake, whichever is lower. ich.orgslideshare.net

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. fda.gov An impurity is considered qualified if it was present at a comparable or higher level in safety and clinical study batches. slideshare.netfda.gov If the level of Impurity SFAJ in the commercial process exceeds the level in these earlier batches, separate toxicological studies may be required.

The final acceptance criterion for Impurity SFAJ is set to be no higher than the qualified level and must be consistent with the level achievable by a well-controlled manufacturing process. fda.gov It should account for normal process and analytical variability. fda.gov The specification in the drug substance should list each specified impurity, including SFAJ, with its specific acceptance criterion. ich.orgslideshare.net

Table 3: ICH Q3A(R2) Thresholds for New Drug Substance Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI*, whichever is lower | 0.15% or 1.0 mg/day TDI*, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

\TDI = Total Daily Intake*

Future Directions and Emerging Research in Dacomitinib Impurity Science

Automation and High-Throughput Techniques in Impurity Analysis

The integration of automation and high-throughput screening (HTS) is set to revolutionize the analysis of pharmaceutical impurities. news-medical.netbmglabtech.com These technologies accelerate the drug discovery and development process by enabling the rapid testing of a vast number of compounds and conditions. bmglabtech.comwikipedia.org In the context of Dacomitinib impurity analysis, automation can significantly enhance efficiency, reduce manual errors, and allow for more comprehensive screening of potential impurities under various stress conditions.

Automated systems, incorporating robotics, liquid handling devices, and integrated software, can manage entire analytical workflows. wikipedia.orgnews-medical.netlabkey.com This includes sample preparation, injection, data acquisition, and even initial data processing. news-medical.net For instance, an automated platform could be programmed to conduct forced degradation studies on Dacomitinib, systematically exposing the drug substance to a range of pH, temperature, oxidative, and photolytic stressors. The subsequent analysis of samples via an integrated chromatographic system would generate a comprehensive impurity profile with minimal human intervention. wiley.com

High-throughput screening assays can be developed to quickly identify process parameters or starting material attributes that lead to the formation of specific impurities like Dacomitinib Impurity SFAJ. bmglabtech.comdrugtargetreview.com By using microplates and miniaturized reaction formats, hundreds or even thousands of experiments can be run in parallel, providing a wealth of data in a short period. bmglabtech.com This approach is invaluable during process development and optimization, helping to establish robust manufacturing processes that minimize impurity formation from the outset.

Table 1: Impact of Automation and High-Throughput Screening on Impurity Analysis

Application of Chemometrics and Multivariate Data Analysis

As analytical techniques generate increasingly large and complex datasets, the challenge shifts from data acquisition to meaningful data interpretation. Chemometrics, which utilizes multivariate data analysis (MVDA), is a powerful tool for extracting critical information from this complexity. biomedres.ussartorius.com Unlike univariate analysis, which examines one variable at a time, MVDA simultaneously analyzes multiple variables, revealing underlying relationships and patterns that might otherwise be missed. sartorius.comyoutube.com

In the context of Dacomitinib impurity profiling, MVDA methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to chromatographic and spectroscopic data. nih.gov For example, data from multiple HPLC runs performed under different conditions (e.g., varying pH, column type) can be analyzed to understand the factors that most significantly impact the separation of Dacomitinib from its impurities. chromatographyonline.com This approach aids in the development of robust analytical methods and the definition of a design space, aligning with Quality by Design (QbD) principles. nih.govresearchgate.net

MVDA can also be instrumental in process monitoring and control. sartorius.com By building a model based on data from "good" manufacturing batches, real-time analytical data from a new batch can be compared against this model to ensure consistency and predict product quality. This can help in the early detection of deviations that might lead to an increase in impurities like this compound. youtube.com

Computational Chemistry and In Silico Prediction of Impurity Formation

Computational chemistry and in silico prediction tools are becoming indispensable for a proactive approach to impurity management. nih.gov These methods allow scientists to predict the formation of potential degradation products and metabolites without the need for extensive laboratory experiments, thereby saving significant time and resources. tandfonline.comnih.gov

Software applications can predict the degradation pathways of a drug substance like Dacomitinib under various stress conditions. nih.gov By inputting the molecular structure, these programs use knowledge-based systems and reaction mechanism simulators to generate a list of likely degradants. nih.gov This predictive capability allows analytical chemists to anticipate which impurities might form, including isomers or novel compounds, and proactively develop analytical methods capable of detecting and separating them. Studies on Dacomitinib's metabolic pathways have already identified potential reactive intermediates, which could be a starting point for predicting degradation products. nih.govresearchgate.net

Furthermore, in silico tools can predict the toxicological properties of impurities. acdlabs.com This is particularly important for meeting regulatory requirements, such as the ICH M7 guideline for mutagenic impurities. selectscience.net By predicting the potential toxicity of a novel or uncharacterized impurity, companies can prioritize their analytical and toxicological testing efforts, focusing on those impurities that pose the greatest risk to patient safety. acdlabs.com This predictive power is crucial for managing impurities throughout the drug development lifecycle.

Table 2: In Silico Tools in Impurity Prediction and Management

| Tool Type | Application | Relevance to this compound |

|---|---|---|

| Degradation Pathway Prediction Software | Predicts likely degradation products under stress conditions. nih.gov | Anticipates formation pathways of SFAJ and other degradants, guiding method development. |

| Metabolism Prediction Software | Predicts potential metabolites of the drug substance. nih.gov | Identifies potential metabolic impurities that may share structural similarities with process or degradation impurities. |

| (Q)SAR Toxicity Prediction | Estimates toxicological endpoints (e.g., mutagenicity, carcinogenicity). acdlabs.com | Assesses the potential risk of Impurity SFAJ, informing control strategy and specification setting. |

| Physicochemical Property Prediction | Predicts properties like solubility, pKa, and logP. | Aids in the development of separation methods (e.g., HPLC, SFC) by predicting chromatographic behavior. |

Green Analytical Chemistry Approaches for Impurity Analysis

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its analytical operations. nrigroupindia.comekb.eg GAC focuses on reducing or eliminating the use of hazardous substances, minimizing waste generation, and reducing energy consumption without compromising analytical performance. researchgate.nethumanjournals.com

For the routine analysis of Dacomitinib and its impurities, "greener" analytical methods are being explored. A primary target for greening is High-Performance Liquid Chromatography (HPLC), a workhorse technique in impurity analysis that often consumes large volumes of hazardous organic solvents like acetonitrile (B52724) and methanol. ekb.eg Strategies to make HPLC more environmentally friendly include:

Miniaturization : Using shorter columns with smaller particle sizes (as in UPLC) reduces solvent consumption and analysis time. researchgate.net

Solvent Substitution : Replacing toxic organic solvents with greener alternatives such as ethanol, or using supercritical fluids like CO2 in Supercritical Fluid Chromatography (SFC). humanjournals.com

Waste Reduction : Implementing solvent recycling systems or optimizing methods to reduce the total volume of mobile phase used per analysis. slideshare.net

Beyond chromatography, GAC encourages the use of direct analysis techniques that require minimal sample preparation, thereby reducing reagent and solvent use. slideshare.net The adoption of GAC is not only an environmental responsibility but also offers economic benefits through reduced solvent purchasing and waste disposal costs. humanjournals.com

Advanced Spectroscopic and Chromatographic Hyphenations

The definitive characterization and structural elucidation of impurities often require the combination of powerful analytical techniques. Hyphenation, the online coupling of a separation technique with a spectroscopic detection method, provides a wealth of information from a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern impurity profiling, offering both the separation power of LC and the high sensitivity and specificity of MS for identification and quantification. biomedres.usijprajournal.com Techniques like high-resolution mass spectrometry (HRMS) provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. resolvemass.ca Tandem MS (MS/MS) experiments further provide structural fragments, which are crucial for elucidating the exact structure of an impurity. ijpsonline.com Several LC-MS/MS methods have already been developed for the quantification of Dacomitinib itself. nih.govdevagiricollege.org

For particularly challenging structural elucidations, the hyphenation of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is a powerful, albeit complex, tool. ijprajournal.comribbitt.com It allows for the acquisition of detailed NMR spectra on separated impurity peaks, providing unambiguous structural information. ijprajournal.com The combination of LC with both MS and NMR (LC-NMR-MS) represents one of the most comprehensive analytical setups for identifying and characterizing unknown compounds in complex pharmaceutical samples. These advanced hyphenated techniques are essential for resolving ambiguities and ensuring a complete understanding of the impurity profile of Dacomitinib.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Dacomitinib Impurity SFAJ?

- Methodological Answer : Impurity SFAJ (C₂₀H₁₉ClFN₅O₂, MW 415.85) is structurally distinct from Dacomitinib (C₂₄H₂₅ClFN₅O₂, MW 469.94) due to differences in molecular formula and substituents . Key properties include solubility in organic solvents (e.g., DMSO), stability under controlled storage (-20°C to 4°C for solids), and potential for degradation under thermal stress . Analytical characterization typically involves LC-MS/MS for molecular weight confirmation and NMR for structural elucidation .

Q. How can researchers validate analytical methods for detecting SFAJ in Dacomitinib drug substances?

- Methodological Answer : Per ICH Q2(R2) guidelines, method validation requires specificity (discrimination from other impurities), linearity (calibration curves spanning 50–150% of the target concentration), accuracy (spiked recovery studies), and robustness (pH/temperature variations). For example, stress testing via acid/base hydrolysis or oxidative conditions can confirm specificity . Data should include R² values ≥0.99 for linearity and %RSD <2% for precision .

Q. What synthetic pathways are most likely to generate SFAJ during Dacomitinib production?

- Methodological Answer : SFAJ may arise from incomplete purification of intermediates or side reactions during amide bond formation. Forced degradation studies (e.g., refluxing Dacomitinib in methanol/HCl) can simulate synthesis conditions and identify pathways. LC-HRMS and isotopic labeling are recommended to trace reaction mechanisms .

Advanced Research Questions

Q. How should researchers resolve conflicting data on SFAJ’s toxicity profile across preclinical studies?

- Methodological Answer : Discrepancies may stem from variability in impurity concentrations or assay sensitivity. Cross-validate findings using orthogonal methods:

- In vitro : Compare Ames test results (mutagenicity) with cytotoxicity assays (e.g., MTT) at matched concentrations .

- In silico : Apply QSAR models (e.g., DEREK Nexus) to predict genotoxicity and reconcile with experimental data .

- Report %RSD for replicates and include positive/negative controls to confirm assay reliability .

Q. What experimental designs are optimal for studying SFAJ’s stability under stress conditions?

- Methodological Answer : Use a factorial design to assess multiple stressors (heat, light, pH):

- Thermal Stability : Incubate SFAJ at 40–80°C for 24–72 hours; monitor degradation via UPLC-PDA .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products with LC-MS/MS .

- Data should include degradation kinetics (e.g., Arrhenius plots) and identification of major degradants .

Q. How can exposure-response relationships for SFAJ be established in pharmacokinetic models?

- Methodological Answer : Leverage in vivo data from hepatic impairment studies (e.g., AUC and Cmax changes in severe impairment) to model SFAJ’s bioavailability . Use nonlinear mixed-effects modeling (NONMEM) to correlate impurity levels with safety endpoints (e.g., skin toxicity). Validate models with bootstrap analysis or visual predictive checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.